molecular formula C7H10Cl2HgO B14503505 Chloro[2-chloro-2-(1-hydroxycyclopentyl)ethenyl]mercury CAS No. 63025-13-8

Chloro[2-chloro-2-(1-hydroxycyclopentyl)ethenyl]mercury

Cat. No.: B14503505
CAS No.: 63025-13-8
M. Wt: 381.65 g/mol
InChI Key: RUMJVZMWKNVXTQ-UHFFFAOYSA-M
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Description

Chloro[2-chloro-2-(1-hydroxycyclopentyl)ethenyl]mercury is an organomercury compound characterized by the presence of a cyclopentyl ring, a hydroxyl group, and two chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloro[2-chloro-2-(1-hydroxycyclopentyl)ethenyl]mercury typically involves the reaction of cyclopentyl derivatives with mercury chloride in the presence of a suitable solvent. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Chloro[2-chloro-2-(1-hydroxycyclopentyl)ethenyl]mercury can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different mercury-containing products.

    Reduction: Reduction reactions can convert the compound into less oxidized mercury species.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions typically require specific conditions such as controlled temperatures, pH, and the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury oxides, while substitution reactions can produce a variety of organomercury compounds with different functional groups.

Scientific Research Applications

Chloro[2-chloro-2-(1-hydroxycyclopentyl)ethenyl]mercury has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications and its effects on human health.

    Industry: Utilized in the production of specialized materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of Chloro[2-chloro-2-(1-hydroxycyclopentyl)ethenyl]mercury involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. The pathways involved in its mechanism of action include oxidative stress and the formation of reactive mercury species.

Comparison with Similar Compounds

Similar Compounds

    Methylmercury: Another organomercury compound with significant biological and environmental impact.

    Ethylmercury: Used in vaccines as a preservative and has different toxicological properties compared to Chloro[2-chloro-2-(1-hydroxycyclopentyl)ethenyl]mercury.

    Phenylmercury: Commonly used in industrial applications and has distinct chemical properties.

Uniqueness

This compound is unique due to its specific chemical structure, which includes a cyclopentyl ring and two chlorine atoms

Properties

CAS No.

63025-13-8

Molecular Formula

C7H10Cl2HgO

Molecular Weight

381.65 g/mol

IUPAC Name

chloro-[2-chloro-2-(1-hydroxycyclopentyl)ethenyl]mercury

InChI

InChI=1S/C7H10ClO.ClH.Hg/c1-6(8)7(9)4-2-3-5-7;;/h1,9H,2-5H2;1H;/q;;+1/p-1

InChI Key

RUMJVZMWKNVXTQ-UHFFFAOYSA-M

Canonical SMILES

C1CCC(C1)(C(=C[Hg]Cl)Cl)O

Origin of Product

United States

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